![molecular formula C26H24ClN3O3S B2837779 3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 866844-32-8](/img/structure/B2837779.png)
3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline is a useful research compound. Its molecular formula is C26H24ClN3O3S and its molecular weight is 494.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement and Receptor Antagonism
A notable compound, SB-399885, has been identified as a potent and selective antagonist of the 5-HT6 receptor. It has shown promising results in enhancing cognitive functions in aged rat models through water maze and novel object recognition tests. The compound's effectiveness is linked to its ability to increase extracellular acetylcholine levels in the rat medial prefrontal cortex, suggesting a potential therapeutic utility for cognitive deficits observed in Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
Antimicrobial and Enzyme Inhibition
Research has extended into the synthesis of novel derivatives, such as quinazolinone and triazole compounds, which exhibit antimicrobial activities. These compounds have been synthesized through various chemical reactions and tested against different microorganisms, showing good to moderate antimicrobial activities (O. M. Habib et al., 2013). Additionally, sulfonamides incorporating 1,3,5-triazine motifs have been explored for their antioxidant and enzyme inhibitory properties, particularly against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are relevant to diseases like Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).
Antitumor Agents
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Certain derivatives have demonstrated significant biological activity, comparable to known control substances like gefitinib, highlighting their potential as antitumor agents (Wen Li et al., 2020).
Photo-induced Electron Transfer
Studies on naphthalimides with piperazine substituent have uncovered their luminescent properties and potential for photo-induced electron transfer, which could be applicable in the development of new materials for electronic and photonic devices (Jiaan Gan et al., 2003).
Crystal Structure and Hirshfeld Surface Analysis
Research into the crystal structure, Hirshfeld surface analysis, and density functional theory calculations of novel piperazine derivatives has provided insights into the molecular interactions and reactivity of these compounds, which is valuable for the design of new materials and drugs (K. Kumara et al., 2017).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-10-11-24-23(17-21)26(25(18-28-24)34(31,32)22-8-3-2-4-9-22)30-14-12-29(13-15-30)20-7-5-6-19(27)16-20/h2-11,16-18H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBDMHVCNYKFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

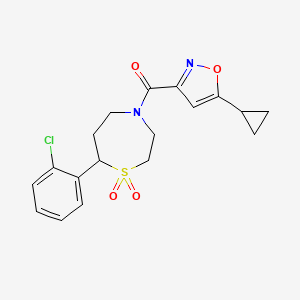
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2837702.png)

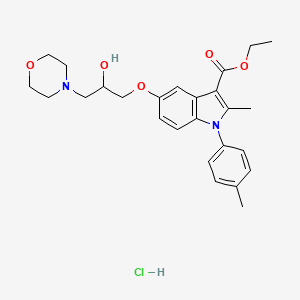

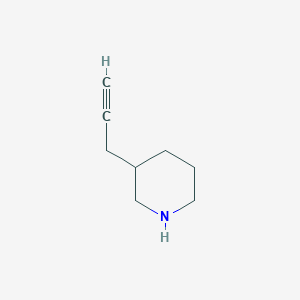
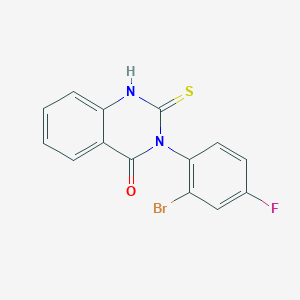
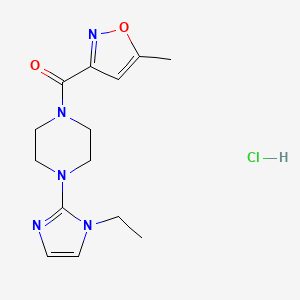
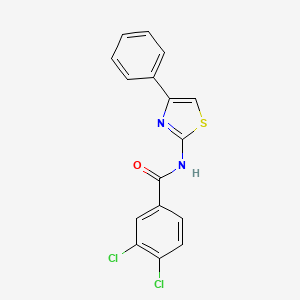

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2837716.png)
![5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2837717.png)
![8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2837719.png)
